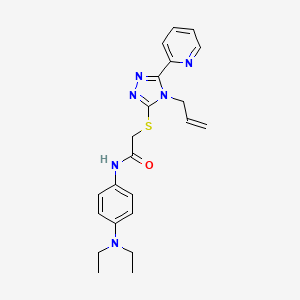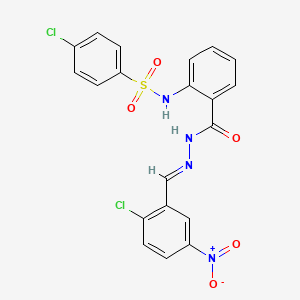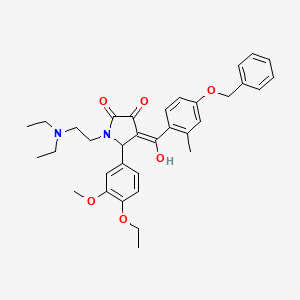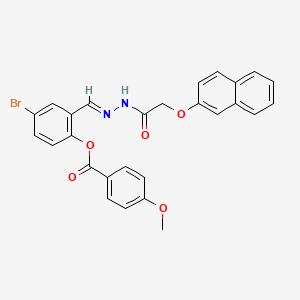![molecular formula C20H20ClN5OS3 B12027056 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12027056.png)
2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound has the following chemical formula:
C22H24ClN5OS3
. - It falls into the category of hydrazides, which are compounds containing a hydrazine functional group (–NHNH₂) attached to a carbonyl group.
- The compound’s structure consists of a thiadiazole ring, a benzylsulfanyl group, and a dimethylamino-substituted phenyl group.
- It is noteworthy for its potential biological activities and applications.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it is likely that it can be synthesized through a multistep process involving the assembly of its various functional groups.
- Industrial production methods may involve large-scale synthesis, purification, and isolation.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction being studied.
- Major products formed from these reactions could include derivatives with modified functional groups or altered stereochemistry.
Wissenschaftliche Forschungsanwendungen
- In chemistry, researchers might explore its reactivity, stability, and potential as a building block for more complex molecules.
- In biology, investigations could focus on its interactions with enzymes, receptors, or other biomolecules.
- In medicine, it might be evaluated for therapeutic properties (e.g., antimicrobial, anticancer, or anti-inflammatory effects).
- In industry, applications could range from materials science to catalysis.
Wirkmechanismus
- The compound’s mechanism of action would depend on its specific targets.
- It could interact with cellular proteins, nucleic acids, or other biomolecules, affecting cellular processes.
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct information on similar compounds with the exact structure you provided.
- related compounds, such as 2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole , have been studied .
- Highlighting the uniqueness of your compound would require a more detailed comparison with structurally related analogs.
Remember that this compound’s properties and applications may evolve as more research is conducted
Eigenschaften
Molekularformel |
C20H20ClN5OS3 |
|---|---|
Molekulargewicht |
478.1 g/mol |
IUPAC-Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H20ClN5OS3/c1-26(2)17-9-5-14(6-10-17)11-22-23-18(27)13-29-20-25-24-19(30-20)28-12-15-3-7-16(21)8-4-15/h3-11H,12-13H2,1-2H3,(H,23,27)/b22-11+ |
InChI-Schlüssel |
GBJUDKMALNMWBL-SSDVNMTOSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026974.png)
![1-(3-chlorophenyl)-3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12026981.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026996.png)



![2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12027010.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027015.png)


![5-(2,5-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027050.png)
![ethyl 2-[2-(3-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027054.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027055.png)
![N-(5-Butyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12027065.png)
